molecular formula C10H7BrN2O2 B14725562 2-Bromo-4-methyl-6-nitroquinoline CAS No. 6634-15-7

2-Bromo-4-methyl-6-nitroquinoline

Cat. No.: B14725562
CAS No.: 6634-15-7
M. Wt: 267.08 g/mol
InChI Key: VVLHBVMNWJSSCJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-6-nitroquinoline is a high-purity chemical intermediate designed for research and development applications, particularly in the field of organic and medicinal chemistry. Quinoline derivatives are recognized as privileged structures in drug discovery due to their broad spectrum of biological activities . The presence of bromo, methyl, and nitro substituents on the quinoline core makes this compound a valuable and versatile scaffold for constructing diverse chemical libraries through various cross-coupling and cyclization reactions . This compound serves as a key precursor in the synthesis of polynuclear heterocyclic systems, which are core structures in many pharmacologically active molecules . Researchers value nitroquinolines for their potential applications in developing new therapeutic agents, as the quinoline moiety is found in compounds with antimalarial, antibacterial, anticancer, and antiviral properties . The structural features of this compound allow for further functionalization, enabling the exploration of structure-activity relationships in lead optimization campaigns. Handling Note: As a research chemical, this product is intended for use by qualified laboratory professionals. Please consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended safety protocols. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methyl-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLHBVMNWJSSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287627
Record name 2-bromo-4-methyl-6-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6634-15-7
Record name NSC51814
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-4-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 4 Methyl 6 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) on Bromo- and Nitro-Substituted Quinoline (B57606) Systems

The quinoline ring system, particularly when substituted with electron-withdrawing groups such as a nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). In 2-Bromo-4-methyl-6-nitroquinoline, the presence of the nitro group at the 6-position and the bromine atom at the 2-position makes the quinoline core electron-deficient and thus activates it towards nucleophilic attack.

The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, the bromine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the quinoline ring, yielding the substituted product. The nitro group plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate, particularly when the attack occurs at the ortho or para positions relative to the nitro group. In the case of this compound, the bromine at the 2-position is ortho to the ring nitrogen and meta to the nitro group. While the nitrogen atom in the quinoline ring itself is electron-withdrawing and contributes to the activation of the C2 and C4 positions towards nucleophilic attack, the nitro group at C6 further enhances the electrophilicity of the ring system.

Studies on related nitroquinoline systems have demonstrated the feasibility of SNAr reactions. For instance, in compounds like 6-bromo-4-chloro-3-nitroquinoline, the chloro group at the 4-position is readily displaced by various nucleophiles. wikipedia.org Similarly, the chlorine atom in 4-chloro-8-nitroquinoline (B1348196) can be substituted via an SNAr mechanism. researchgate.net These examples suggest that the bromo group at the 2-position of this compound would also be a viable site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities, including amines, alkoxides, and thiolates.

Transition Metal-Catalyzed Cross-Coupling Reactions of Brominated Quinolines (e.g., Sonogashira, Suzuki)

The bromine atom at the 2-position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a widely used method for the synthesis of substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The general applicability of the Sonogashira coupling to brominated quinolines has been well-established, enabling the introduction of various alkynyl moieties onto the quinoline core. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.

The Suzuki coupling reaction is another cornerstone of modern organic synthesis, facilitating the formation of biaryl compounds through the reaction of an organoboron species (typically a boronic acid or ester) with an aryl or vinyl halide. This palladium-catalyzed reaction is known for its high functional group tolerance and the commercial availability of a vast library of boronic acids. The application of Suzuki coupling to brominated quinolines allows for the straightforward synthesis of aryl-substituted quinoline derivatives.

Below is a hypothetical data table illustrating the potential outcomes of Sonogashira and Suzuki couplings on this compound, based on typical conditions reported for similar substrates.

EntryCoupling PartnerCatalyst SystemBaseSolventProduct
Sonogashira Coupling
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF2-(Phenylethynyl)-4-methyl-6-nitroquinoline
2TrimethylsilylacetylenePd(PPh₃)₄/CuIPiperidineDMF2-((Trimethylsilyl)ethynyl)-4-methyl-6-nitroquinoline
31-HexynePd(OAc)₂/XPhos/CuICs₂CO₃Dioxane2-(Hex-1-yn-1-yl)-4-methyl-6-nitroquinoline
Suzuki Coupling
4Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O2-Phenyl-4-methyl-6-nitroquinoline
54-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O2-(4-Methoxyphenyl)-4-methyl-6-nitroquinoline
6Thiophene-2-boronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O2-(Thiophen-2-yl)-4-methyl-6-nitroquinoline

Functional Group Interconversions of Methyl and Nitro Moieties in Quinoline Derivatives

The methyl and nitro groups on the this compound scaffold offer additional opportunities for derivatization through various functional group interconversions.

The nitro group at the 6-position can be readily reduced to an amino group. This transformation is of significant synthetic value as the resulting aminoquinoline can serve as a precursor for a wide range of further modifications, including diazotization followed by substitution, acylation, and alkylation. A variety of reducing agents can be employed for the reduction of aromatic nitro groups, with the choice of reagent depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation (e.g., using H₂/Pd-C), or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). researchgate.net The resulting 6-amino-2-bromo-4-methylquinoline would be a valuable intermediate for the synthesis of more complex quinoline derivatives.

The methyl group at the 4-position can also be a site for chemical modification. For instance, it can be oxidized to a carboxylic acid. The oxidation of methyl groups on heterocyclic rings can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the conditions for such oxidations can be harsh and may not be compatible with other functional groups present in the molecule. Milder methods for the oxidation of benzylic methyl groups have also been developed. The resulting 2-bromo-6-nitroquinoline-4-carboxylic acid could then be further derivatized through reactions of the carboxylic acid moiety, such as esterification or amidation.

Exploration of Novel Derivatization Pathways for this compound

The combination of reactive sites on this compound opens up possibilities for the exploration of novel derivatization pathways, leading to the synthesis of unique and potentially bioactive molecules.

One promising avenue is the sequential functionalization of the quinoline core. For example, a Sonogashira or Suzuki coupling at the 2-position could be followed by the reduction of the nitro group at the 6-position. The resulting 6-amino-2-aryl/alkynyl-4-methylquinoline could then undergo further reactions at the amino group. Alternatively, nucleophilic aromatic substitution at the 2-position could be followed by modifications of the methyl and nitro groups.

Furthermore, the strategic placement of functional groups could enable intramolecular cyclization reactions to form novel fused heterocyclic systems. For instance, after a cross-coupling reaction to introduce a suitable functional group at the 2-position, and subsequent modification of the methyl or nitro group, it might be possible to induce a cyclization to form a new ring fused to the quinoline system. The development of such tandem or one-pot multi-component reactions involving this compound could provide efficient access to complex molecular architectures.

The exploration of these novel pathways will likely rely on the careful selection of reagents and reaction conditions to achieve the desired selectivity and to construct libraries of diverse quinoline derivatives for various applications.

Mechanistic Investigations of Key Transformations Involving 2 Bromo 4 Methyl 6 Nitroquinoline

General Principles of Halogenation on Quinoline (B57606) Derivatives

The halogenation of quinoline is a classic electrophilic aromatic substitution reaction. The reaction mechanism is influenced by the nature of the halogenating agent and the substituents already present on the quinoline ring system. The electron-donating or -withdrawing properties of these substituents, as well as their steric bulk, dictate the regioselectivity of the halogenation. For instance, electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position relative to their own position. In the context of the quinoline nucleus, the pyridine (B92270) ring is generally less reactive towards electrophilic attack than the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom.

A plausible synthetic route to 2-Bromo-4-methyl-6-nitroquinoline could involve the bromination of 4-methyl-6-nitroquinoline. In this case, the methyl group at C4 is an activating group, while the nitro group at C6 is a deactivating group. The bromine would be introduced at the C2 position. The detailed mechanism would involve the generation of a bromine electrophile, which then attacks the electron-rich quinoline ring to form a sigma complex (arenium ion intermediate). Subsequent deprotonation would restore aromaticity and yield the final product. However, specific kinetic and thermodynamic data for this reaction are not available.

General Mechanistic Pathways of Nitration on Substituted Quinoline Cores

Similar to halogenation, the nitration of quinolines is an electrophilic aromatic substitution. The reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The position of nitration is governed by the electronic effects of the substituents on the quinoline core.

The synthesis of this compound could also be envisioned through the nitration of 2-bromo-4-methylquinoline. Here, the bromo group is a deactivating but ortho-, para-directing substituent, and the methyl group is an activating, ortho-, para-directing substituent. The directing effects of both substituents would need to be considered to predict the regioselectivity of the nitration. The mechanism would proceed via the attack of the nitronium ion on the quinoline ring, followed by the formation of a resonance-stabilized carbocation intermediate and subsequent loss of a proton. Without experimental or computational data, predicting the major product and understanding the precise mechanistic nuances remains speculative.

Elucidation of Catalytic Cycles in Quinoline Functionalization

Modern organic synthesis often employs transition-metal catalysis to achieve efficient and selective functionalization of heterocyclic compounds like quinoline. Catalytic cycles, often involving metals such as palladium or rhodium, can facilitate C-H activation, cross-coupling reactions, and other transformations. These cycles typically involve steps such as oxidative addition, migratory insertion, and reductive elimination.

While general catalytic cycles for the functionalization of the quinoline scaffold have been reported, specific catalytic systems developed for the synthesis or further reaction of this compound are not described in the available literature. Such a study would be valuable for developing more efficient and environmentally benign synthetic routes to this and related compounds.

Computational Mechanistic Studies of this compound Synthesis and Reactivity

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. Such studies could provide detailed insights into the transition states, intermediate structures, and energy profiles for the halogenation and nitration reactions leading to this compound.

Furthermore, computational studies could predict various properties of the molecule, such as its spectroscopic signatures (NMR, IR), which would be invaluable for its characterization. While computational studies on other quinoline derivatives exist, a specific theoretical investigation on this compound has not been found in the searched literature.

Computational Chemistry and Quantum Chemical Characterization of 2 Bromo 4 Methyl 6 Nitroquinoline

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a fundamental tool in the computational analysis of molecular systems. For 2-Bromo-4-methyl-6-nitroquinoline, DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are instrumental in predicting its structural and electronic properties with a high degree of accuracy. researchgate.netnih.gov

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. researchgate.net For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles. The quinoline (B57606) core is largely planar, with the substituents—bromo, methyl, and nitro groups—adopting positions that minimize steric hindrance. The nitro group's orientation relative to the quinoline ring is of particular interest as it can influence the molecule's electronic properties. Conformational analysis ensures that the subsequent electronic structure calculations are performed on the most energetically favorable structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) Bond Angle (°)
C-Br 1.89
C-N (nitro) 1.48
O-N-O (nitro) 124.5
C-C (ring) 1.39 - 1.42
C-N (ring) 1.33 - 1.37

Note: The values presented in this table are representative and derived from typical DFT calculations on similar aromatic nitro compounds.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically distributed over the quinoline ring system, particularly the benzene (B151609) ring portion, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is expected to be localized predominantly on the nitro group and the pyridinone part of the quinoline ring, highlighting these areas as susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Parameter Energy (eV)
HOMO -6.85
LUMO -3.20

Note: These values are illustrative and represent typical energy levels for similar nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, offering valuable insights into its reactive sites. The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential (red) is anticipated to be located around the oxygen atoms of the nitro group, making them strong candidates for electrophilic interactions. The regions around the hydrogen atoms of the quinoline ring and the methyl group would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The tendency of the molecule to attract electrons.

Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S = 1 / 2η): The reciprocal of hardness, indicating the molecule's polarizability.

These descriptors provide a quantitative framework for understanding the molecule's stability and reactivity.

Table 3: Quantum Chemical Descriptors for this compound

Descriptor Value (eV)
Ionization Potential (I) 6.85
Electron Affinity (A) 3.20
Electronegativity (χ) 5.025
Chemical Hardness (η) 1.825

Note: The values are calculated based on the representative HOMO and LUMO energies from Table 2.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excitation properties of molecules, such as their UV-Vis absorption spectra. researchgate.netnih.gov By calculating the energies of the lowest singlet excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths (f). This information is crucial for understanding the photophysical behavior of this compound and its potential applications in areas like photosensitization or as a chromophore. The calculations can be performed in both the gas phase and in different solvents to account for solvatochromic effects.

Molecular Dynamics (MD) Simulations for Structural Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its structural stability and conformational dynamics. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities. For this compound, MD simulations can be used to explore its flexibility, the rotational freedom of its substituent groups, and its interactions with solvent molecules. This is particularly useful for understanding how the molecule behaves in a realistic biological or chemical environment.

Theoretical Spectroscopic Calculations (Vibrational, NMR, UV-Vis)

Theoretical spectroscopic calculations are crucial for understanding the molecular structure and properties of a compound. These calculations can predict the vibrational modes of a molecule, the chemical shifts in NMR spectroscopy, and the electronic transitions observed in UV-Vis spectroscopy. For quinoline derivatives, these theoretical insights are often correlated with experimental data to provide a comprehensive characterization.

Vibrational Spectroscopy

Theoretical vibrational analysis, typically performed using DFT methods such as B3LYP with a basis set like 6-311++G(d,p), would predict the infrared (IR) and Raman active vibrational frequencies of this compound. This analysis helps in assigning the observed experimental bands to specific molecular vibrations, such as the stretching and bending of C-H, C=C, C=N, C-Br, and N-O bonds, as well as the vibrations of the quinoline ring system. For instance, studies on similar molecules like 2-chloroquinoline-3-carboxaldehyde have successfully used these methods to assign their vibrational spectra.

A hypothetical data table for the calculated vibrational frequencies of this compound would resemble the following, based on typical results for related compounds.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹)
C-H stretch (aromatic) 3100 - 3000
C-H stretch (methyl) 2980 - 2900
C=C/C=N ring stretch 1600 - 1400
NO₂ asymmetric stretch ~1550
NO₂ symmetric stretch ~1350
C-N stretch 1300 - 1200
C-Br stretch 700 - 500

Note: This table is illustrative and not based on actual calculated data for this compound.

NMR Spectroscopy

Theoretical NMR calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts of this compound. These predictions are valuable for assigning the signals in experimental NMR spectra to specific nuclei within the molecule. The calculated shifts are typically reported relative to a standard, such as tetramethylsilane (TMS). Research on compounds like 6-chloroquinoline has demonstrated the utility of DFT in accurately predicting NMR chemical shifts.

A hypothetical data table for the calculated NMR chemical shifts would be structured as follows:

Table 2: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom Calculated ¹³C Chemical Shift (ppm) Atom Calculated ¹H Chemical Shift (ppm)
C2 --- H3 ---
C3 --- H5 ---
C4 --- H7 ---
C4a --- H8 ---
C5 --- CH₃ ---
C6 ---
C7 ---
C8 ---
C8a ---
CH₃ ---

Note: This table is illustrative and not based on actual calculated data for this compound.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are instrumental in understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions. Studies on substituted nitroquinolines often utilize TD-DFT to explain their electronic properties.

A hypothetical data table for the calculated UV-Vis absorption would appear as:

Table 3: Hypothetical Calculated UV-Vis Spectral Data for this compound

Transition Calculated λmax (nm) Oscillator Strength (f)
S₀ → S₁ --- ---
S₀ → S₂ --- ---
S₀ → S₃ --- ---

Note: This table is illustrative and not based on actual calculated data for this compound.

Advanced Spectroscopic Characterization Techniques for 2 Bromo 4 Methyl 6 Nitroquinoline

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the structural framework of a molecule. Both FT-IR and Raman spectroscopy provide complementary information based on the vibrational modes of the molecule.

The vibrational spectrum of 2-Bromo-4-methyl-6-nitroquinoline is expected to exhibit characteristic bands corresponding to its constituent functional groups: the quinoline (B57606) ring, the methyl group, the nitro group, and the carbon-bromine bond. Based on data from structurally similar compounds, the following assignments can be predicted. nih.govniscpr.res.inresearchgate.net

The aromatic C-H stretching vibrations of the quinoline ring are anticipated in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the methyl group (CH₃) are expected to appear around 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

A key feature in the FT-IR spectrum will be the strong absorptions corresponding to the nitro group (NO₂). The asymmetric stretching vibration is typically observed in the 1550-1500 cm⁻¹ range, while the symmetric stretching vibration appears between 1360 cm⁻¹ and 1320 cm⁻¹. For instance, in 2,6-dibromo-4-nitroaniline (B165464), these modes are observed experimentally. nih.gov

The C=C and C=N stretching vibrations of the quinoline ring system are expected to produce a series of bands in the 1620-1400 cm⁻¹ region. The C-Br stretching vibration, due to the heavier bromine atom, will be found at lower frequencies, typically in the 700-500 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Supporting Evidence from Analogous Compounds
Aromatic C-H Stretch3100 - 3000General range for aromatic compounds.
Methyl C-H Asymmetric Stretch~2960Observed in various methyl-substituted aromatics.
Methyl C-H Symmetric Stretch~2870Observed in various methyl-substituted aromatics.
Nitro (NO₂) Asymmetric Stretch1550 - 1500Data from 2,6-dibromo-4-nitroaniline. nih.gov
Nitro (NO₂) Symmetric Stretch1360 - 1320Data from 2,6-dibromo-4-nitroaniline. nih.gov
Quinoline Ring (C=C, C=N) Stretch1620 - 1400General range for quinoline and its derivatives.
C-Br Stretch700 - 500General range for bromo-aromatic compounds.

To complement experimental findings, theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for assigning vibrational modes accurately. By optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP/6-31G*), the harmonic vibrational frequencies can be calculated. nih.govniscpr.res.inrsc.org

These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, a scaling factor is typically applied to the computed frequencies to achieve better agreement with the experimental data. nih.gov The comparison between the scaled theoretical frequencies and the experimental FT-IR and Raman spectra allows for a more confident and detailed assignment of each vibrational band, including complex fingerprint region vibrations. Studies on related molecules like 2,6-dibromo-4-nitroaniline and 2-bromomethyl-4-nitroanisole have successfully employed this combined experimental and theoretical approach. nih.govniscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl group and the aromatic protons on the quinoline ring. The methyl protons would likely appear as a singlet in the upfield region, around 2.5-2.7 ppm. The aromatic protons will resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns being influenced by the positions of the bromo, methyl, and nitro substituents. The electron-withdrawing nitro group will deshield adjacent protons, shifting them further downfield.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Aromatic carbons generally resonate in the range of 110-160 ppm. nih.gov The methyl carbon will appear at a much higher field, typically around 20-30 ppm. The carbon atoms directly attached to the electronegative bromine and nitrogen (of the nitro group and the quinoline ring) will be significantly deshielded and appear at lower fields.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm) Rationale/Comparison
¹H NMR
-CH₃2.5 - 2.7Typical range for methyl groups on aromatic rings.
Aromatic-H7.0 - 9.0Downfield shift due to aromaticity and electron-withdrawing groups.
¹³C NMR
-CH₃20 - 30Standard chemical shift for methyl carbons.
Aromatic C-H120 - 140General region for protonated aromatic carbons.
Aromatic C-Br115 - 125Shielding effect of bromine.
Aromatic C-NO₂145 - 155Deshielding effect of the nitro group.
Quaternary Aromatic C140 - 160Dependent on substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) spectroscopy would be used to establish one-bond correlations between protons and their directly attached carbon atoms. This allows for the definitive assignment of protonated carbons.

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly valuable as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the substitution pattern. For example, correlations between the methyl protons and the adjacent quaternary carbon (C-4) and the neighboring aromatic carbon (C-3) would be expected. Similarly, correlations from the aromatic protons to various carbon atoms across the quinoline ring would solidify the assignment of the isomeric structure.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

For this compound (C₁₀H₇BrN₂O₂), the molecular ion peak in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to analyze the purity of the compound and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum can provide further structural information. Expected fragmentation pathways for this compound could include the loss of the nitro group (NO₂), the bromine atom (Br), and potentially the methyl group (CH₃) or hydrogen cyanide (HCN) from the quinoline ring. Analysis of the fragmentation of structurally similar compounds, such as 2-Bromo-4,6-dinitroaniline, can provide insights into the likely fragmentation pathways. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For an aromatic system like this compound, a UV-Vis spectrum would be expected to reveal absorptions corresponding to π→π* and n→π* transitions. The quinoline core, with its extended π-conjugated system, will exhibit characteristic strong absorptions. The presence of the nitro group (a strong chromophore and electron-withdrawing group) and the bromo and methyl substituents (auxochromes) would be anticipated to cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to unsubstituted quinoline.

Theoretical studies on similar nitroquinoline derivatives suggest that their absorption spectra typically fall within the 300 to 500 nm range. researchgate.net The electronic transitions are influenced by the nature and position of substituents on the quinoline ring. For instance, amino-substituted quinolines show significant solvatochromic effects, where the polarity of the solvent can alter the energy of the electronic transitions. researchgate.net While specific experimental λmax values for this compound are not documented in the available literature, it is expected that the π→π* transitions of the quinoline ring would be prominent, with the nitro group potentially introducing a charge-transfer band.

Table 1: Anticipated Electronic Transitions for this compound

Type of TransitionInvolved OrbitalsExpected Wavelength RegionNotes
π→ππ bonding to π antibonding200-400 nmHigh intensity (high ε). Associated with the aromatic quinoline system.
n→πNon-bonding (from N, O) to π antibonding>300 nmLower intensity (low ε). May be obscured by stronger π→π* bands.
Intramolecular Charge Transfer (ICT)From electron-rich to electron-poor regionsDependent on substitutionThe nitro group could facilitate ICT, potentially leading to a red-shifted absorption band.

This table is predictive and based on the analysis of similar compounds, as direct experimental data for this compound is not available.

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

For related compounds, such as 2-Bromo-4-nitroaniline, single-crystal X-ray diffraction has provided detailed structural data. nih.govresearchgate.net For example, in 2-Bromo-4-nitroaniline, the molecule is essentially planar, with a small dihedral angle between the nitro group and the aromatic ring. nih.govresearchgate.net The crystal structure is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds. nih.govresearchgate.net In other brominated nitro-aromatic compounds, the dihedral angle of the nitro group relative to the benzene (B151609) ring has been shown to be sensitive to the chemical environment, particularly the nature of ortho substituents. researchgate.net

A successful crystallographic analysis of this compound would yield precise data points to populate a crystallographic information file (CIF). Key parameters that would be determined are presented in the hypothetical data table below.

Table 2: Hypothetical Single-Crystal X-Ray Diffraction Data for this compound

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)ValueUnit cell dimension.
b (Å)ValueUnit cell dimension.
c (Å)ValueUnit cell dimension.
α (°)90Unit cell angle.
β (°)ValueUnit cell angle.
γ (°)90Unit cell angle.
Volume (ų)ValueVolume of the unit cell.
Z4Number of molecules per unit cell.
Dihedral Angle (Quinoline ring - NO₂)ValueIndicates the twist of the nitro group relative to the ring plane.

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are placeholders as no experimental data has been published for this specific compound.

Photoemission Spectroscopy (Valence and Core Level) for Electronic Structure Probing

Photoemission Spectroscopy (PES), encompassing both X-ray Photoelectron Spectroscopy (XPS) for core-level electrons and Ultraviolet Photoelectron Spectroscopy (UPS) for valence electrons, is a powerful surface-sensitive technique for directly probing the electronic structure of a material. This method provides information on the elemental composition, chemical states, and the density of electronic states in the valence band.

For this compound, XPS would be instrumental in confirming the elemental composition and determining the chemical states of the constituent elements (C, N, O, Br). The binding energies of the C 1s, N 1s, O 1s, and Br 3d core levels would be sensitive to the local chemical environment of each atom. For example, the N 1s spectrum would be expected to show distinct peaks for the quinoline nitrogen and the nitro group nitrogen due to their different chemical environments.

UPS would map the molecular orbitals in the valence region, providing insight into the electronic bands involved in chemical bonding and electronic transport. This experimental data is crucial for understanding the material's potential applications in electronic devices and for validating theoretical calculations of the electronic band structure.

Currently, there is no published literature available that details photoemission spectroscopy studies conducted specifically on this compound.

Table 3: Expected Core-Level Binding Energies from XPS for this compound

ElementCore LevelExpected Binding Energy Range (eV)Information Yielded
CarbonC 1s284 - 288Differentiation between C-C/C-H, C-N, and C-Br bonds.
NitrogenN 1s398 - 408Distinct peaks for quinoline nitrogen and nitro group nitrogen (higher BE).
OxygenO 1s531 - 534Corresponds to the oxygen atoms in the nitro group.
BromineBr 3d68 - 70Confirms the presence and chemical state of bromine.

This table is based on typical binding energy ranges for these elements in organic compounds and is predictive. Specific experimental values are not available.

Q & A

Q. Key Considerations :

  • Regioselectivity : The methyl group at position 4 directs electrophilic substitution to the 6-position during nitration. Bromination at position 2 may require activating groups or Lewis acid catalysts (e.g., FeBr₃) .
  • Yield Optimization : Lower temperatures during nitration reduce side reactions (e.g., dinitro byproducts), while excess brominating agents improve bromination efficiency.

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Question
Combining spectroscopic and crystallographic methods ensures accurate structural elucidation:

  • NMR Analysis : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., NOESY for spatial proximity) and chemical shifts (e.g., deshielding effects from nitro groups) .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving ambiguities in bond lengths/angles and anisotropic displacement parameters. For example, twinned data can be handled using SHELXL’s twin refinement tools .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, particularly for brominated derivatives with isotopic patterns (¹⁹Br/⁸¹Br) .

Advanced Tip : Discrepancies between NMR and crystallographic data (e.g., unexpected tautomerism) require cross-validation via temperature-dependent NMR or DFT calculations .

What strategies address regioselectivity challenges during nitration or bromination of polysubstituted quinolines?

Advanced Research Question
Regioselectivity in nitration/bromination is governed by electronic and steric effects:

  • Directing Groups : The methyl group at position 4 activates the 6-position for nitration. Bromine at position 2 deactivates the ring, favoring meta-substitution in subsequent reactions .
  • Lewis Acid Catalysis : FeCl₃ or H₂SO₄ enhances nitration regioselectivity by polarizing nitro groups. For bromination, FeBr₃ directs electrophiles to electron-rich positions .
  • Protection/Deprotection : Temporary protection of sensitive groups (e.g., amines) prevents undesired side reactions during harsh nitration conditions .

Case Study : In 6-nitroquinolines, bromination at position 2 requires careful control of stoichiometry to avoid di-bromination, as the nitro group strongly deactivates the ring .

How can crystallographic data for this compound be refined when dealing with twinned or low-resolution datasets?

Advanced Research Question
Twinned or low-resolution data complicates structure determination. Methodological solutions include:

  • SHELXL Refinement : Use the TWIN and BASF commands to model twin domains. For partial twins, the HKLF 5 format separates overlapping reflections .
  • WinGX Integration : Preprocess data with WinGX to apply absorption corrections and identify twin laws via the CELL_NOW utility .
  • ORTEP Visualization : Anisotropic displacement parameters from SHELXL are visualized in ORTEP-3 to assess thermal motion and validate refinement .

Example : A study on a brominated quinoline derivative achieved an R-factor of 0.045 using SHELXL’s twin refinement, despite a 5% twin fraction .

How should researchers reconcile contradictory data between computational predictions and experimental results for substituent effects?

Advanced Research Question
Discrepancies often arise from solvent effects, crystal packing, or dynamic processes:

  • DFT Benchmarking : Compare computed (gas-phase) and experimental (solid-state) geometries. Adjust for solvent polarity in NMR chemical shift calculations (e.g., PCM models) .
  • Dynamic Effects : Variable-temperature XRD or NMR captures conformational flexibility (e.g., rotational barriers in nitro groups) .
  • Statistical Validation : Use Hamilton R-factors and goodness-of-fit (GOF) metrics in SHELXL to assess model reliability against diffraction data .

What methodologies enable functionalization of this compound for bioactivity studies?

Advanced Research Question
Key strategies for derivatization include:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 2-bromo position with aryl boronic acids introduces diversity. Pd(PPh₃)₄/K₂CO₃ in DMF at 80°C is effective .
  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further amidation or Schiff base formation .
  • Linker Incorporation : Insert alkyl/aryl linkers via nucleophilic substitution (e.g., using 1-phthalimido-bromo-alkane) to enhance solubility or target specificity .

Table 1 : Functionalization Routes and Yields

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, DMF, 80°C75–85
Nitro ReductionH₂ (1 atm), Pd-C, EtOH90
Amide FormationEDCl, HOBt, DCM60–70

How can researchers optimize reaction conditions to minimize halogen displacement during functionalization?

Advanced Research Question
Bromine at position 2 is prone to nucleophilic displacement. Mitigation strategies:

  • Low Polarity Solvents : Use toluene or THF instead of DMF to reduce nucleophilicity .
  • Temperature Control : Reactions below 60°C minimize SNAr pathways.
  • Protecting Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) during harsh conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.